
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-ジメチル-N-(キノリン-3-イル)プロパンイミダミドは、分子式C14H18N3の化学化合物です。これは、キノリン環がプロパンイミダミド基に結合したユニークな構造で知られています。
準備方法
2,2-ジメチル-N-(キノリン-3-イル)プロパンイミダミドの合成は、通常、以下の手順を伴います。
出発物質: 合成は、キノリン誘導体やプロパンイミダミド前駆体などの適切な出発物質の選択から始まります。
反応条件: 反応条件には、通常、エタノールやメタノールなどの溶媒を使用し、パラジウムや白金などの触媒を使用します。
合成経路: 一般的な合成経路の1つは、キノリンをプロパンイミダミド誘導体と反応させて、制御された温度と圧力の条件下で反応させることを含みます。反応には、目的の生成物の形成を促進するために、還元剤または酸化剤を使用する必要がある場合もあります。
工業生産: 工業規模では、2,2-ジメチル-N-(キノリン-3-イル)プロパンイミダミドの生産には、連続フロー反応器と自動化システムを使用して、品質と収量の一貫性を確保する場合があります。
化学反応の分析
2,2-ジメチル-N-(キノリン-3-イル)プロパンイミダミドは、以下のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化でき、キノリンN-オキシドの形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができ、還元されたキノリン誘導体の形成につながります。
置換: この化合物は、ハロゲン化剤やアルキル化剤などの試薬によって促進されるハロゲン、アルキル基、または他の官能基との置換反応を起こす可能性があります。
主な生成物: これらの反応から生成される主な生成物には、修飾された官能基を持つキノリン誘導体があり、これらはさまざまな用途でさらに利用できます。
科学研究の用途
2,2-ジメチル-N-(キノリン-3-イル)プロパンイミダミドは、以下のものを含む幅広い科学研究用途を持っています。
化学: 化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。これは、新しい材料や触媒の開発のための前駆体として役立ちます。
生物学: 生物学研究では、この化合物は、生物活性分子の可能性について研究されています。これは、抗菌性、抗ウイルス性、または抗がん性を示す可能性があり、薬物開発の候補となります。
医学: この化合物の潜在的な治療効果は、医薬品化学で探求されています。研究者は、生物学的標的との相互作用とそのさまざまな病気の治療における有効性を調査しています。
産業: 産業セクターでは、2,2-ジメチル-N-(キノリン-3-イル)プロパンイミダミドは、特殊化学品、染料、顔料の製造に使用されます。そのユニークな構造により、特定の特性を持つ材料の開発が可能になります。
科学的研究の応用
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide has a wide range of scientific research applications, including:
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its interactions with biological targets and its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique structure allows for the development of materials with specific properties.
作用機序
2,2-ジメチル-N-(キノリン-3-イル)プロパンイミダミドの作用機序には、分子標的および経路との相互作用が含まれます。この化合物は、特定の酵素や受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と化合物が使用されるコンテキストによって異なります。
類似の化合物との比較
2,2-ジメチル-N-(キノリン-3-イル)プロパンイミダミドは、以下のものなどの他の類似の化合物と比較することができます。
2,2-ジメチル-N-(8-キノリニル)プロパンアミド: この化合物は、類似の構造を持っていますが、キノリン環結合の位置が異なります。
キノリンN-オキシド: これらの化合物は、キノリンの酸化誘導体であり、異なる反応性と用途を示します。
キノリン誘導体: さまざまな官能基を持つさまざまなキノリン誘導体は、化学的性質と用途に基づいて比較できます。
類似化合物との比較
2,2-Dimethyl-N-(quinolin-3-yl)propanimidamide can be compared with other similar compounds, such as:
2,2-Dimethyl-N-(8-quinolinyl)propanamide: This compound has a similar structure but differs in the position of the quinoline ring attachment.
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and exhibit different reactivity and applications.
Quinoline derivatives: Various quinoline derivatives with different functional groups can be compared based on their chemical properties and applications.
特性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
2,2-dimethyl-N'-quinolin-3-ylpropanimidamide |
InChI |
InChI=1S/C14H17N3/c1-14(2,3)13(15)17-11-8-10-6-4-5-7-12(10)16-9-11/h4-9H,1-3H3,(H2,15,17) |
InChIキー |
DVAYBLKDFVPWJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=NC1=CC2=CC=CC=C2N=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12106512.png)
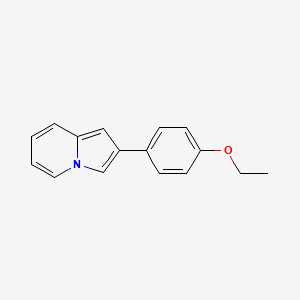
![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)


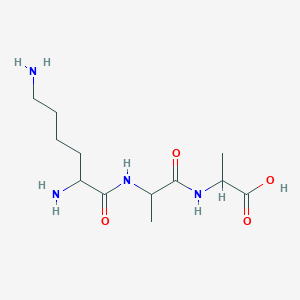
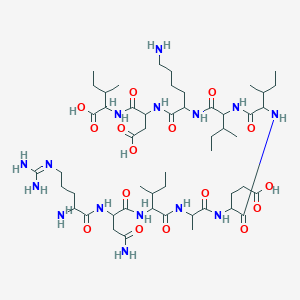
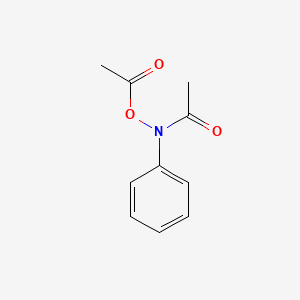
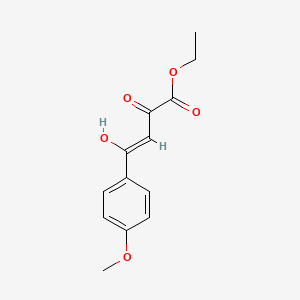
![Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B12106551.png)
![2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12106560.png)


